molecular formula C6H7ClO3 B055920 (5S)-5-(2-Chloroacetyl)oxolan-2-one CAS No. 124813-75-8

(5S)-5-(2-Chloroacetyl)oxolan-2-one

Cat. No.: B055920
CAS No.: 124813-75-8
M. Wt: 162.57 g/mol
InChI Key: CVPBUUSWSFJNIN-YFKPBYRVSA-N
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Description

(5S)-5-(2-Chloroacetyl)oxolan-2-one is a chiral lactone derivative characterized by a γ-lactone ring (oxolan-2-one) substituted at the 5S position with a 2-chloroacetyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its reactive chloroacetyl moiety, which facilitates further functionalization, such as nucleophilic substitution or coupling reactions. Its stereochemistry at the 5th position (S-configuration) may influence biological activity and synthetic pathways.

Properties

CAS No.

124813-75-8

Molecular Formula

C6H7ClO3

Molecular Weight

162.57 g/mol

IUPAC Name

(5S)-5-(2-chloroacetyl)oxolan-2-one

InChI

InChI=1S/C6H7ClO3/c7-3-4(8)5-1-2-6(9)10-5/h5H,1-3H2/t5-/m0/s1

InChI Key

CVPBUUSWSFJNIN-YFKPBYRVSA-N

SMILES

C1CC(=O)OC1C(=O)CCl

Isomeric SMILES

C1CC(=O)O[C@@H]1C(=O)CCl

Canonical SMILES

C1CC(=O)OC1C(=O)CCl

Synonyms

2(3H)-Furanone, 5-(chloroacetyl)dihydro-, (S)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Features:

  • Molecular Formula : Likely C₆H₇ClO₃ (based on structural analogs in ).
  • Reactivity : The chloroacetyl group (–COCH₂Cl) is electrophilic, enabling cross-coupling or alkylation reactions .
  • Applications : Intermediate in synthesizing bioactive molecules, such as antiviral agents (e.g., oxindole carboxamides) .

Comparison with Structural Analogs

Structural Derivatives of Oxolan-2-one

The following table compares (5S)-5-(2-Chloroacetyl)oxolan-2-one with structurally related oxolan-2-one derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 5S-(2-chloroacetyl) C₆H₇ClO₃ ~162.57 Reactive intermediate; antiviral synthesis
5-(1H-Indol-3-yl)oxolan-2-one (12) 5-(Indol-3-yl) C₁₁H₉NO₂ 187.20 Red solid; mp 117–121°C; synthetic intermediate
5-(Bromomethyl)oxolan-2-one 5-(bromomethyl) C₅H₇BrO₂ 179.01 Alkylation agent; higher halogen reactivity
5-Methoxy-5-methyloxolan-2-one 5-methoxy, 5-methyl C₆H₁₀O₃ 130.14 Stable lactone; flavor/fragrance applications
5-(3,4-Dihydroxybenzyl)oxolan-2-one 5-(3,4-dihydroxybenzyl) C₁₁H₁₂O₄ 208.21 Antioxidant potential; natural product analog

Reactivity and Functional Group Analysis

  • Chloroacetyl vs. Bromoacetyl : Bromine in 5-(bromomethyl)oxolan-2-one exhibits greater leaving-group ability than chlorine, making it more reactive in nucleophilic substitutions. However, the chloroacetyl group in the target compound offers a balance between reactivity and stability for controlled synthesis .
  • Indole-Substituted Analogs : Compounds like 5-(1H-Indol-3-yl)oxolan-2-one lack electrophilic substituents but are valuable in alkaloid synthesis due to their aromatic indole moiety.
  • Hydroxy/Methoxy Derivatives : 5-Methoxy-5-methyloxolan-2-one and 5-(3,4-dihydroxybenzyl)oxolan-2-one are less reactive but have applications in agrochemicals or natural product mimics.

Antiviral Activity

The chloroacetyl group in this compound is critical in synthesizing oxindole carboxamides, which inhibit Dengue virus NS5 RdRp with IC₅₀ values <1 μM .

Aroma and Flavor Chemistry

Compounds like (5S)-5-(hydroxymethyl)oxolan-2-one are key aroma constituents in tea, highlighting the role of oxolan-2-one derivatives in flavor science. The target compound’s chloroacetyl group precludes such applications due to its reactivity.

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